

Application Note: Quantitative Analysis of 8-MethylNonanal in Food Samples

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Compound of Interest

Compound Name: 8-MethylNonanal

Cat. No.: B128107

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Introduction

8-MethylNonanal is a branched-chain aldehyde that contributes to the characteristic flavor profiles of a variety of food products. It is known for its citrusy, waxy, and aldehydic aroma and is found as a natural flavor compound in citrus essential oils, particularly in orange essence oil. [1] Due to its desirable sensory properties, it is also utilized as a flavoring agent in a wide range of processed foods. The accurate quantification of **8-MethylNonanal** is essential for quality control, flavor profile analysis, and ensuring compliance with regulatory standards in the food industry.

This application note provides a detailed protocol for the quantitative analysis of **8-MethylNonanal** in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds in complex food matrices.

Materials and Methods

Reagents and Standards

- **8-MethylNonanal** analytical standard (CAS: 3085-26-5)
- Internal Standard (e.g., d6-2-methylpyrazine or a suitable deuterated aldehyde)

- Methanol (HPLC grade)
- Sodium chloride (analytical grade)
- Ultrapure water
- SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- HS-SPME autosampler
- Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
- Analytical balance
- Vortex mixer
- Centrifuge

Experimental Protocols

A validated Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for the quantification of **8-Methylnonanal** in food samples.

Sample Preparation

- Solid Samples (e.g., baked goods, cereals):
 - Homogenize the sample to a fine powder.
 - Weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
 - Add 5 mL of ultrapure water and 1 g of sodium chloride to the vial.

- Spike with a known concentration of the internal standard.
- Immediately seal the vial with a magnetic screw cap.
- Vortex the vial for 1 minute to ensure thorough mixing.
- Liquid Samples (e.g., beverages, fruit ices):
 - Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
 - Add 1 g of sodium chloride to the vial.
 - Spike with a known concentration of the internal standard.
 - Immediately seal the vial with a magnetic screw cap.
 - Gently swirl the vial to dissolve the salt.

HS-SPME Procedure

- Place the sealed headspace vial in the autosampler tray.
- Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation.
- Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample vial at 60°C for 30 minutes.

GC-MS Analysis

- Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
- Gas Chromatography:
 - Column: DB-WAX capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:
 - Initial temperature of 40°C, hold for 3 minutes.
 - Ramp to 230°C at a rate of 3°C/min.
 - Hold at 230°C for 5 minutes.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
 - Monitored Ions for **8-MethylNonanal** (m/z): To be determined by analyzing the mass spectrum of the pure standard. Common fragments for aldehydes include the molecular ion and fragments from alpha-cleavage and McLafferty rearrangement.
 - Monitored Ions for Internal Standard (m/z): To be determined from the mass spectrum of the chosen internal standard.
 - Transfer Line Temperature: 240°C.
 - Ion Source Temperature: 230°C.

Calibration and Quantification

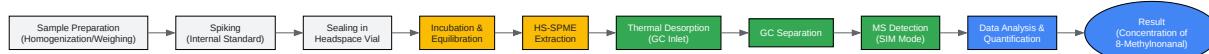
Prepare a series of calibration standards by spiking blank matrix (a similar food product known to be free of **8-MethylNonanal**) with known concentrations of **8-MethylNonanal** and a constant concentration of the internal standard. Analyze the calibration standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of **8-MethylNonanal** to the peak area of the internal standard against the concentration of **8-MethylNonanal**. The concentration of **8-MethylNonanal** in the food samples can then be determined from this calibration curve.

Data Presentation

The following table summarizes the typical use levels of **8-Methylnonanal** in various food categories as a flavoring substance, based on FEMA GRAS (Generally Recognized as Safe) specifications.[2] This data provides a reference for expected concentration ranges in commercially available food products.

Food Category	Average Usual (ppm)	Average Maximum (ppm)
Baked Goods	2.0	20.0
Beverages (non-alcoholic)	0.5	10.0
Beverages (alcoholic)	0.5	10.0
Breakfast Cereal	1.0	10.0
Chewing Gum	2.0	20.0
Confectionery/Frostings	2.0	20.0
Egg Products	0.2	2.0
Fats/Oils	1.0	20.0
Frozen Dairy	1.0	5.0
Fruit Ices	0.5	5.0
Gelatins/Puddings	1.0	10.0
Hard Candy	1.0	20.0
Imitation Dairy	1.0	10.0

Mandatory Visualization



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Caption: Experimental workflow for the quantitative analysis of **8-MethylNonanal**.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a sensitive, reliable, and efficient approach for the quantitative analysis of **8-MethylNonanal** in a variety of food matrices. The detailed protocol, including sample preparation, HS-SPME conditions, and GC-MS parameters, can be readily implemented in food quality control and research laboratories. The provided data on typical use levels serves as a valuable reference for interpreting analytical results. This methodology is crucial for ensuring product consistency, verifying flavor profiles, and meeting regulatory requirements in the food industry.

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References

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